

discovery and initial characterization of DAR-1

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An In-Depth Technical Guide on the Discovery and Initial Characterization of **DAR-1** (DOP-1) in C. elegans

This guide provides a comprehensive overview of the discovery, molecular and pharmacological characterization, and functional role of the dopamine receptor **DAR-1**, officially designated as DOP-1, in the model organism Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of dopamine signaling.

Discovery and Molecular Identity

DOP-1 was first identified through in-silico analysis of the C. elegans genome, using mammalian dopamine receptor sequences as queries. This search highlighted the gene locus F15A8.5 as a putative dopamine receptor. Subsequent molecular cloning via reverse transcription-polymerase chain reaction (RT-PCR) from C. elegans cDNA confirmed its identity.

The dop-1 gene encodes a seven-transmembrane G-protein coupled receptor (GPCR), homologous to the mammalian D1-like dopamine receptor family (D1 and D5).[1] Molecular analysis revealed the existence of at least two splice variants, dop-1l (long) and dop-1s (short), which are generated by the alternative splicing of an exon within the third intracellular loop.[2] This region is critical for G-protein coupling specificity, suggesting that these isoforms may have distinct signaling properties.

Quantitative Data



The initial characterization of DOP-1 involved its heterologous expression in cell lines to determine its pharmacological and biochemical properties. The following tables summarize the key quantitative findings.

Table 2.1: Radioligand Binding and G-Protein Coupling

| Parameter | Value / Observation | Cell System | Reference |
|----------------------------|--|------------------------|---------------------|
| Radioligand | [125I]iodo-LSD | COS-7 | Suo et al., 2003 |
| Dissociation Constant (Kd) | ~3 nM | COS-7 | Suo et al., 2003 |
| G-Protein Coupling | Gαs (sensitive to Cholera Toxin) | COS-7, Xenopus oocytes | Sanyal et al., 2004 |
| G-Protein Activation | Dopamine-stimulated [³⁵ S]GTP-γ-S binding | COS-7 | Sanyal et al., 2004 |
| Second Messenger | Increases intracellular cAMP levels | CHO-K1 | Sanyal et al., 2004 |

Table 2.2: Pharmacological Profile of DOP-1

This table summarizes the functional effects of various ligands on DOP-1-mediated cAMP accumulation in CHO-K1 cells. Unlike typical mammalian D1 receptors, DOP-1 shows a unique pharmacological profile.



| Ligand | Class | Effect on DOP- | Potency <i>l</i> Notes | Reference |
|------------------|----------------------------|-----------------|--|------------------------|
| Dopamine | Endogenous Agonist | Agonist | Potent activator of cAMP production. | Sanyal et al., 2004 |
| SKF38390 | Mammalian D1 Agonist | Agonist | ~1000-fold less potent than dopamine. | Sanyal et al., 2004 |
| SCH23390 | Mammalian D1 Antagonist | Agonist | Acts as an agonist only at high concentrations (1 µM). Does not bind with high affinity. | Sanyal et al., 2004 |
| (+)-Butaclamol | Mammalian D2 Antagonist | Inverse Agonist | Reduces basal cAMP levels. | Sanyal et al., 2004 |
| Haloperidol | Mammalian D2 Antagonist | Inverse Agonist | Reduces basal cAMP levels. | Sanyal et al., 2004 |
| cis-Flupenthixol | Mixed D1/D2 Antagonist | Inverse Agonist | Reduces basal cAMP levels. | Sanyal et al., 2004 |

Table 2.3: In Vivo Functional Characterization (Phenotypes of dop-1 mutants)

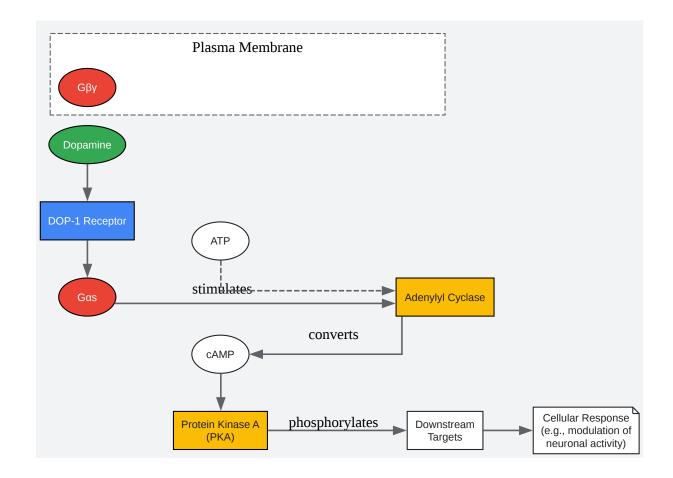


| Behavior | Phenotype of dop-1 Null Mutant | Notes | Reference |
|-------------------------------|--|--|---------------------|
| Mechanosensory Habituation | Faster habituation to tap stimulus. | The number of taps required to induce cessation of reversals is significantly reduced. This phenotype is rescued by a wild-type dop-1 transgene. | Sanyal et al., 2004 |
| Basal Slowing Response | Defective slowing of locomotion on a bacterial lawn. | Dopamine mediates slowing in well-fed animals, a response that is impaired in dop-1 mutants. | Chase et al., 2004 |
| Swimming Behavior | Failure to sustain swimming over time. | While initiation of swimming is normal, dop-1 is required for maintaining the behavior after several minutes. | Xu et al., 2021 |
| Egg Laying | No significant defect. | Dopamine's inhibition of serotonin-induced egg-laying does not require DOP-1. | Sanyal et al., 2004 |

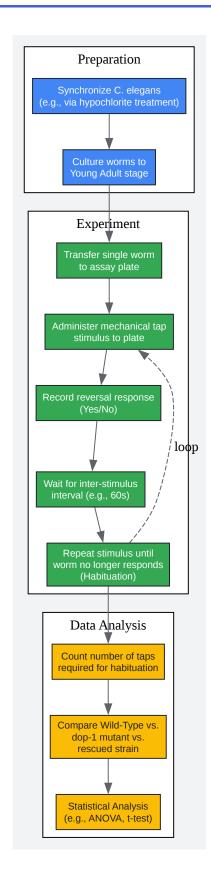
Signaling Pathways and Workflows DOP-1 Canonical Signaling Pathway

DOP-1 functions as a canonical D1-like receptor. Upon binding dopamine, it undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the Gas subunit. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.









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